2,3-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
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Overview
Description
2,3-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a chemical compound with a complex structure that includes a boronic ester group and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride typically involves the following steps:
Boronic Acid Formation: The starting material, 2,3-dimethylaniline, is first converted to its corresponding boronic acid derivative through a reaction with a boronic acid ester precursor.
Hydrochloride Formation: The boronic acid derivative is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The aniline group can be oxidized to form different oxidation products.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like water or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various quinones and imines.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Hydroxylated or alkylated derivatives.
Scientific Research Applications
2,3-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying biological systems.
Industry: It can be used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 2,3-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or other biomolecules to produce a measurable signal. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: This compound has a similar boronic ester group but differs in the presence of the amide group.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound contains a pyridine ring instead of an aniline group.
Properties
IUPAC Name |
2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2.ClH/c1-9-10(2)12(16)8-7-11(9)15-17-13(3,4)14(5,6)18-15;/h7-8H,16H2,1-6H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOHWZQHLJDOJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)N)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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